molecular formula C9H12N4O2 B1631402 1-(6-Nitropyridin-3-yl)piperazine CAS No. 775288-71-6

1-(6-Nitropyridin-3-yl)piperazine

Cat. No. B1631402
M. Wt: 208.22 g/mol
InChI Key: UBCDLQPOKISIDX-UHFFFAOYSA-N
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Patent
US07763618B2

Procedure details

A solution of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester obtaine above (0.821 g, 0.27 mmol) in 10 mL of a 1:4 mixture of trifluoroacetic acid and dichloromethane was stirred at room temperature for 2 h. The mixture was concentrated in vacuo to yield 1-(6-nitropyridin-3-yl)piperazine as a brown oil (0.086 g, TFA salt, 100% yield). MS (ES+) m/z 209.4 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[N:16][C:17]([N+:20]([O-:22])=[O:21])=[CH:18][CH:19]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[F:23][C:24]([F:29])([F:28])[C:25]([OH:27])=[O:26]>ClCCl>[N+:20]([C:17]1[N:16]=[CH:15][C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:19][CH:18]=1)([O-:22])=[O:21].[C:25]([OH:27])([C:24]([F:29])([F:28])[F:23])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CCNCC1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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